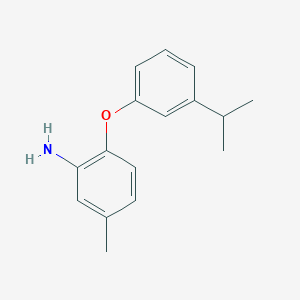

2-(3-Isopropylphenoxy)-5-methylaniline

描述

Historical Perspectives and Discovery Trajectory

The specific historical details regarding the initial discovery and synthesis of 2-(3-isopropylphenoxy)-5-methylaniline are not extensively documented in readily available academic literature. Its emergence is likely linked to broader synthetic chemistry programs exploring the utility of phenoxy-aniline derivatives. The development of related compounds, such as N-methylaniline, has a more established history, with early methods focused on the reaction of aniline (B41778) with methanol. google.com The synthesis of various isopropyl amine derivatives and their potential applications were explored in patents dating back several decades, indicating a long-standing interest in this chemical space for medicinal purposes. google.com The specific combination of the 3-isopropylphenoxy group with a 5-methylaniline moiety likely arose from systematic explorations of structure-activity relationships within the broader class of phenoxy-anilines.

Chemical Class, Structural Features, and Nomenclature in Academic Literature

This compound belongs to the class of diaryl ethers, specifically a phenoxy-aniline. Its structure features a central aniline core substituted with a methyl group at the 5-position and a phenoxy group at the 2-position. The phenoxy ring is further substituted with an isopropyl group at the 3-position.

The systematic IUPAC name for this compound is This compound . In scientific literature and chemical databases, it is also referenced by its Chemical Abstracts Service (CAS) Registry Number, which is a unique identifier for chemical substances.

Below is a data table summarizing the key structural and identifying information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C16H19NO |

| Molecular Weight | 241.33 g/mol |

| CAS Number | 946728-47-8 |

| Canonical SMILES | CC1=CC(=C(C=C1)OC2=CC(=CC=C2)C(C)C)N |

| InChI Key | InChI=1S/C16H19NO/c1-11(2)13-6-5-7-14(10-13)18-16-9-8-12(3)4-15(16)17/h4-11H,17H2,1-3H3 |

Positioning within Contemporary Organic and Medicinal Chemistry Research

In contemporary research, this compound is situated within the exploration of phenoxy-aniline scaffolds as privileged structures in medicinal chemistry. The phenoxy group is a key pharmacophore in numerous drugs. nih.gov Research on phenoxazine (B87303) derivatives, which share a similar structural motif, highlights their broad pharmacological activities, including anticancer, antidiabetic, and neuroprotective properties. nih.gov The specific substitutions on the phenoxy-aniline core, such as the isopropyl and methyl groups in the title compound, are often the result of optimization studies aimed at enhancing potency, selectivity, or pharmacokinetic properties of a lead compound. For instance, the discovery of MGL-3196, a highly selective thyroid hormone receptor β agonist, involved the optimization of a pyridazinone series containing a substituted phenoxy group. nih.gov

Rationale for In-depth Academic Investigation of Phenoxy-Aniline Scaffolds

The academic interest in phenoxy-aniline scaffolds is driven by their versatile biological activities and their utility as building blocks in the synthesis of more complex molecules. The rationale for their investigation can be summarized as follows:

Mimicking Natural and Synthetic Bioactive Molecules: The diphenyl ether linkage is present in a variety of natural products and synthetic compounds with important biological functions.

Modulating Physicochemical Properties: The phenoxy group can influence a molecule's lipophilicity, electronic properties, and conformational flexibility, which are critical for its interaction with biological targets.

Scaffold for Drug Discovery: The phenoxy-aniline core provides a robust scaffold that can be readily functionalized to create libraries of compounds for screening against various diseases. For example, derivatives of phenoxy acetic acid have been developed as selective COX-2 inhibitors. nih.gov

Probing Enzyme-Ligand Interactions: Analogs of phenoxy-aniline have been synthesized to study the structure-activity relationships of enzymes like cytochrome P450s, which are crucial for drug metabolism. acs.orgacs.orgnih.gov These studies help in understanding how subtle changes in chemical structure can affect biological activity. nih.govacs.orgacs.orgnih.gov

Development of Neuroprotective Agents: Research has shown that amides derived from 4-phenoxyaniline (B93406) can exhibit neuroprotective effects, suggesting the potential of this scaffold in addressing neurodegenerative diseases. researchgate.net

Overview of Existing Research Paradigms and Knowledge Gaps

Current research on phenoxy-aniline derivatives is largely focused on their application in medicinal chemistry. Studies have investigated their potential as inhibitors of various enzymes and as ligands for different receptors. For instance, phenoxyaniline (B8288346) analogs have been used to understand the interaction of environmental toxicants with CYP2B enzymes. nih.govacs.orgacs.org Furthermore, the development of neuroprotective substances based on amides of 4-phenoxyaniline highlights the therapeutic potential of this chemical class. researchgate.net

Despite the broad interest in the phenoxy-aniline scaffold, there are significant knowledge gaps concerning the specific compound this compound. The majority of published research focuses on either the parent phenoxy-aniline structure or derivatives with different substitution patterns. There is a lack of detailed studies on the unique biological activity profile and potential applications of this particular molecule. Future research could aim to:

Elucidate the specific biological targets of this compound.

Conduct comprehensive structure-activity relationship studies to understand the contribution of the 3-isopropyl and 5-methyl substitutions to its activity.

Explore its potential in areas where other phenoxy-aniline derivatives have shown promise, such as in the development of new therapeutics or as probes for biochemical pathways.

属性

IUPAC Name |

5-methyl-2-(3-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-11(2)13-5-4-6-14(10-13)18-16-8-7-12(3)9-15(16)17/h4-11H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVYTABSLSMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237161 | |

| Record name | 5-Methyl-2-[3-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946728-47-8 | |

| Record name | 5-Methyl-2-[3-(1-methylethyl)phenoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946728-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-[3-(1-methylethyl)phenoxy]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 2 3 Isopropylphenoxy 5 Methylaniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.comicj-e.org For 2-(3-Isopropylphenoxy)-5-methylaniline, the primary disconnection focuses on the diaryl ether linkage. This C-O bond can be disconnected in two main ways, leading to two general synthetic strategies as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnecton A (C-O Bond): This approach breaks the bond between the phenoxy oxygen and the aniline (B41778) ring. This leads to 3-isopropylphenol (B134271) and a derivative of 2-amino-4-methyl-halobenzene as the key synthons. The corresponding synthetic equivalents would be 3-isopropylphenol and a suitable 2-halo-5-methylaniline derivative.

Disconnecton B (C-O Bond): Alternatively, the bond between the isopropylphenyl group and the oxygen can be disconnected. This retrosynthetic step suggests 2-amino-4-methylphenol and a 3-isopropyl-halobenzene derivative as the precursors.

A secondary disconnection strategy involves the formation of the amino group (C-N bond) at a later stage of the synthesis. This would involve the reduction of a nitro group, which is a common strategy in aniline synthesis.

Classical and Modern Synthetic Routes for this compound

Based on the retrosynthetic analysis, several synthetic strategies can be devised. These range from classical methods to more modern transition-metal-catalyzed cross-coupling reactions.

The synthesis of substituted anilines is a well-established field in organic chemistry. nih.govbeilstein-journals.org In the context of preparing this compound, derivatization of an aniline precursor is a viable route. One common method involves the diazotization of a primary aromatic amine to form a diazonium salt, which can then be converted to a phenol (B47542). google.comscribd.com However, for the synthesis of the target molecule, derivatization strategies would more likely involve the modification of a pre-formed aniline. For instance, N-alkylation to form N-methylaniline is a common transformation, often achieved by reacting the aniline with reagents like dimethyl sulfate or by reductive amination. chemicalbook.comgoogle.comgoogle.com

Phenol etherification is a fundamental reaction for the formation of aryl ethers. The Williamson ether synthesis, a classical method, involves the reaction of a phenoxide with an alkyl halide. While effective for alkyl aryl ethers, its application to the synthesis of diaryl ethers from two aryl halides can be challenging.

Modern etherification methods often employ transition metal catalysis to facilitate the C-O bond formation between a phenol and an aryl halide. organic-chemistry.orgorganic-chemistry.org These methods offer milder reaction conditions and broader substrate scope.

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O and C-N bonds, offering high efficiency and functional group tolerance. mychemblog.comrsc.org

Palladium-catalyzed C-O bond-forming reactions, often referred to as Buchwald-Hartwig etherification, provide a powerful method for the synthesis of diaryl ethers. rsc.orgnih.gov This reaction typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govfrontiersin.orgresearchgate.net The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance catalytic activity. youtube.com

Table 1: Typical Conditions for Palladium-Catalyzed Etherification

| Component | Example | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |

| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, SPhos) | Stabilizes catalyst, promotes reaction |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the phenol |

| Solvent | Toluene (B28343), Dioxane | Reaction medium |

| Temperature | 80-120 °C | Provides energy for the reaction |

While the primary bond formation in the target molecule is a C-O bond, copper-catalyzed C-N bond formation, also known as the Ullmann condensation or Goldberg reaction, is a relevant and powerful tool in the synthesis of related aromatic amines and amides. tandfonline.comsynarchive.comorganic-chemistry.orgresearchgate.netnih.govconsensus.appepa.gov This reaction historically required harsh conditions but has been significantly improved with the development of various ligands and milder reaction protocols. mdpi.comresearchgate.net For the synthesis of this compound, a copper-catalyzed approach could be envisioned by coupling a pre-formed diaryl ether containing a suitable leaving group with an amine source.

The mechanism of copper-catalyzed amidation is believed to involve the formation of an organocopper intermediate, followed by ligand exchange with the amine and subsequent reductive elimination to form the C-N bond.

Table 2: Key Features of Modern Copper-Catalyzed C-N Coupling Reactions

| Feature | Description |

| Copper Source | CuI, Cu₂O, Cu(OAc)₂ |

| Ligands | L-proline, 1,10-phenanthroline and derivatives |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | DMSO, DMF, Dioxane |

| Advantages | Lower cost compared to palladium, complementary reactivity |

Cross-Coupling Reactions for C–O and C–N Bond Formation

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound fundamentally relies on the availability of two key precursors: 3-isopropylphenol and a suitably functionalized p-toluidine derivative. The choice of the specific p-toluidine precursor depends on the chosen synthetic strategy.

For a synthetic approach involving a nucleophilic aromatic substitution or an Ullmann-type condensation, a common precursor would be 2-bromo-5-methylaniline (B1276313) or 2-iodo-5-methylaniline. These halogenated anilines can be prepared from 5-methyl-2-nitroaniline through diazotization followed by a Sandmeyer-type reaction to introduce the desired halogen. Subsequent reduction of the nitro group yields the desired 2-halo-5-methylaniline.

Alternatively, a Buchwald-Hartwig C-O cross-coupling reaction would utilize 2-amino-4-methylphenol and a halobenzene, or more commonly, 3-isopropylphenol and a haloaniline. The necessary precursors are generally commercially available or can be synthesized through standard functional group interconversions. For instance, 3-isopropylaniline can be synthesized from 3-nitroacetophenone by reduction of the nitro group, followed by a Wolff-Kishner or Clemmensen reduction of the ketone, and subsequent functional group manipulations.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Both the Ullmann condensation and the Buchwald-Hartwig amination are sensitive to various parameters, including the choice of catalyst, ligand, base, solvent, and temperature.

Ullmann Condensation: The classical Ullmann reaction for diaryl ether synthesis often requires harsh conditions, but modern modifications have made it more versatile. For the coupling of 3-isopropylphenol and 2-bromo-5-methylaniline, a copper(I) catalyst, such as CuI or Cu₂O, is typically employed. organic-chemistry.orgbeilstein-journals.org The addition of a ligand, such as N,N-dimethylglycine or a phenanthroline derivative, can significantly accelerate the reaction and allow for lower reaction temperatures. nih.gov The choice of base is also critical, with inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) often providing the best results. organic-chemistry.orgnih.gov Solvents such as acetonitrile, dioxane, or dimethylformamide (DMF) are commonly used.

| Parameter | Variation | Effect on Yield |

| Catalyst | CuI, Cu₂O, Cu(OAc)₂ | CuI often shows higher activity. |

| Ligand | None, N,N-dimethylglycine, 1,10-Phenanthroline | Addition of a ligand generally increases the yield and allows for milder conditions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is often the most effective base for this transformation. |

| Temperature | 100 °C, 120 °C, 140 °C | Higher temperatures generally lead to faster reactions, but may also increase side product formation. |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction offers a milder alternative for the formation of the C-O bond. The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. acs.orgresearchgate.net The choice of ligand is crucial, with bulky, electron-rich phosphines like BrettPhos or BINAP often being highly effective. acs.orgsemanticscholar.org A variety of bases can be used, with sodium tert-butoxide (NaOtBu) and cesium carbonate being common choices. The reaction is usually carried out in an inert solvent like toluene or dioxane.

| Parameter | Variation | Effect on Yield |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Both are effective, with the choice often depending on catalyst stability and cost. |

| Ligand | P(t-Bu)₃, BINAP, BrettPhos | Bulky, electron-rich ligands are generally preferred to promote reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The strength and nature of the base can significantly impact the reaction rate and yield. |

| Solvent | Toluene, Dioxane, THF | The choice of solvent can affect catalyst solubility and reactivity. |

Stereoselective Synthesis and Chiral Induction (if applicable)

The chemical structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis and chiral induction are not applicable in the direct synthesis of this compound. If, however, chiral starting materials were to be used, or if a chiral center were to be introduced in a subsequent synthetic step, then the principles of stereoselective synthesis would become relevant. For the synthesis of the target molecule itself, no stereochemical considerations are necessary.

Scalability of Laboratory Synthesis for Research Quantities

The scalability of the synthesis of this compound is a critical consideration for producing sufficient quantities for research purposes. Both the Ullmann condensation and the Buchwald-Hartwig amination have been successfully scaled up in industrial settings, particularly for the synthesis of pharmaceuticals and agrochemicals. acs.orgresearchgate.net

Challenges in Scaling Up:

Catalyst Cost and Removal: Palladium catalysts used in the Buchwald-Hartwig reaction can be expensive, and residual palladium in the final product is often a concern, especially for pharmaceutical applications. acs.org Efficient catalyst removal techniques, such as crystallization or chromatography, are necessary.

Reaction Homogeneity: On a larger scale, ensuring efficient mixing and heat transfer is crucial to maintain consistent reaction conditions and avoid localized overheating, which can lead to side product formation.

Work-up and Purification: The work-up procedures for these reactions can be challenging on a larger scale, particularly if they involve extractions with large volumes of solvents. Purification by column chromatography can be time-consuming and costly for multi-kilogram quantities.

Strategies for Scalable Synthesis:

Process Optimization: Thorough optimization of reaction parameters, as discussed in section 2.4, is essential to maximize yield and minimize impurities, thereby simplifying purification.

Catalyst Loading: Minimizing the catalyst loading without compromising the reaction efficiency is a key aspect of developing a cost-effective and scalable process.

Continuous Flow Chemistry: Continuous flow reactors can offer advantages in terms of heat and mass transfer, reaction control, and safety, making them an attractive option for scaling up these types of reactions. rsc.orgresearchgate.net

Novel Synthetic Route Development and Mechanistic Studies of Synthetic Transformations

While the Ullmann and Buchwald-Hartwig reactions represent the most established routes, research into novel synthetic methodologies for the formation of diaryl ethers and anilines is ongoing.

Novel Synthetic Approaches:

Three-Component Reactions: One-pot, three-component reactions that bring together the necessary fragments to form the target molecule in a single step are of great interest for their efficiency and atom economy. beilstein-journals.org

C-H Activation: Direct C-H activation of an aniline at the ortho position, followed by coupling with a phenol, could provide a more direct and atom-economical route to the target compound, avoiding the need for pre-functionalized starting materials.

Mechanistic Studies: A deeper understanding of the reaction mechanisms of both the Ullmann and Buchwald-Hartwig reactions is crucial for the rational design of more efficient catalysts and reaction conditions. For the Buchwald-Hartwig amination, the catalytic cycle is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination. The nature of the ligand plays a critical role in facilitating the reductive elimination step, which is often the rate-limiting step of the reaction. Mechanistic studies help in selecting the optimal ligand for a specific substrate combination.

Molecular Interactions and Mechanistic Elucidation of 2 3 Isopropylphenoxy 5 Methylaniline

Target Identification and Validation in Molecular Systems

Comprehensive searches for target identification and validation studies for 2-(3-Isopropylphenoxy)-5-methylaniline have not yielded specific information.

Receptor Binding Assays and Affinity Profiling

There is currently no publicly available data from receptor binding assays that would define the affinity of this compound for specific biological receptors. Such studies are crucial for identifying the primary molecular targets of a compound and initiating an understanding of its pharmacological profile.

Enzyme Inhibition/Activation Studies (e.g., Proteasome Inhibition)

Similarly, there is a lack of specific enzyme inhibition or activation data for this compound. While the broader class of aniline (B41778) derivatives has been investigated for various enzymatic interactions, including the potential for proteasome inhibition, no studies have been identified that specifically detail the inhibitory or activatory constants (such as IC₅₀ or Kᵢ) of this compound against any particular enzyme, including the proteasome.

Protein-Ligand Interaction Analysis (e.g., hydrogen bonding)

Detailed analyses of the protein-ligand interactions for this compound, which would describe specific binding modes such as hydrogen bonding, hydrophobic interactions, or van der Waals forces with a protein target, are not available in the current body of scientific literature. This information is fundamental to understanding the structural basis of a compound's activity and for guiding any potential lead optimization efforts.

Molecular Mechanisms of Action at the Subcellular Level

Investigations into the subcellular mechanisms of action for this compound have also proven fruitless in yielding specific, data-driven insights.

Modulation of Specific Signaling Pathways

There is no available research that demonstrates the modulation of any specific cellular signaling pathways by this compound. Understanding how a compound affects signaling cascades is key to unraveling its cellular effects, whether they be therapeutic or toxic.

Biophysical Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical studies, which provide quantitative data on the binding kinetics and thermodynamics of a compound with its target, have not been published for this compound. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would yield valuable data on the association and dissociation rate constants, as well as the enthalpic and entropic contributions to the binding event. The absence of such data further underscores the nascent stage of research into the molecular interactions of this compound.

Allosteric Modulation Studies

There is no publicly available research detailing allosteric modulation studies conducted on this compound. For a compound to be characterized as an allosteric modulator, it would need to be studied for its ability to bind to a topographically distinct site on a target receptor or enzyme, thereby modifying the effect of the primary (orthosteric) ligand. Such studies typically involve binding assays and functional assays to determine cooperativity factors and effects on the potency or efficacy of the endogenous ligand. However, no such investigations or resulting data for this compound have been published.

Cellular Functional Assays for Mechanistic Insights

Specific cellular functional assays to elucidate the mechanism of action of this compound in non-human cell lines are not described in the available scientific literature. The following subsections detail the absence of data for the requested assays.

No studies utilizing cell-based reporter gene assays to investigate the activity of this compound have been found. Reporter gene assays are valuable tools for determining if a compound can activate or inhibit specific signaling pathways by measuring the expression of a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific transcriptional response element. The absence of such reports means there is no data on which pathways this compound might modulate.

There is no documented research on the effects of this compound on intracellular calcium levels. Calcium flux assays are used to determine if a compound interacts with molecular targets that regulate calcium signaling, such as G-protein coupled receptors (GPCRs) or ion channels. Without these studies, it is unknown whether this compound has any activity related to this critical second messenger system.

A search for gene expression profiling studies, such as microarray or RNA-Seq analysis, following treatment of non-human cells with this compound yielded no results. This type of analysis would be crucial for understanding the compound's broader impact on cellular function, including its effects on metabolic checkpoints, but this information is not currently available.

Selectivity Profiling Across Related Molecular Targets

Information regarding the selectivity profile of this compound is absent from the scientific literature. A selectivity profile is established by screening a compound against a panel of related molecular targets (e.g., receptor subtypes, kinases, or other enzymes) to determine its specificity. This is a critical step in drug discovery to understand potential on-target and off-target effects. The lack of such data means its specificity for any potential molecular target is uncharacterized.

Structure Activity Relationship Sar and Structural Optimization of 2 3 Isopropylphenoxy 5 Methylaniline Analogues

Design Rationale for Structural Modifications and Derivative Libraries

The design of new analogues of 2-(3-Isopropylphenoxy)-5-methylaniline is a process guided by established principles aimed at enhancing desired therapeutic properties while minimizing undesirable effects. This involves creating libraries of related compounds where specific parts of the molecule are systematically altered. The goal is to interpret the effects of these structural variations to guide the synthesis of subsequent, improved compounds. drugdesign.org

Rational Drug Design Principles

Rational drug design is a methodical approach that leverages a detailed understanding of a biological target, such as an enzyme or receptor, to create compounds that are likely to interact with it in a specific and desired way. youtube.com This process moves beyond the trial-and-error of traditional screening by using knowledge of the three-dimensional structure of the target molecule. youtube.com

Key principles include:

Target-Based Design: This relies on the known 3D structure of the biological target. Computational techniques like molecular docking and dynamic simulations are used to predict how a designed molecule, such as an analogue of this compound, will bind to the target's active site. youtube.com

Structure-Activity Relationship (SAR) Analysis: SAR is fundamental to optimizing lead compounds. It involves a multi-step process where knowledge gained from the biological testing of each new analogue is used to refine the design of the next. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models provide a mathematical correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com For instance, a QSAR study might relate biological potency to physicochemical properties like hydrophobicity (log P), electronic effects (Hammett sigma constants), and steric bulk (molar refractivity). nih.gov This allows for the prediction of the activity of yet-to-be-synthesized compounds, increasing the efficiency of the discovery process. youtube.com

Bioisosteric Replacements of Key Moieties

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve potency, enhance selectivity, alter metabolic pathways, or reduce toxicity. drughunter.comnih.gov It involves substituting an atom, functional group, or molecular fragment with another that has similar physical or chemical properties. drughunter.comresearchgate.net The success of such a replacement is highly dependent on the specific molecular context. drughunter.com

For the this compound scaffold, key moieties for bioisosteric replacement would include the ether linkage, the aniline (B41778) nitrogen, and the aromatic rings.

Table 1: Potential Bioisosteric Replacements for Key Functional Groups

| Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Ether (-O-) | Thioether (-S-), Methylene (-CH₂-), Sulfoxide (-SO-), Sulfone (-SO₂-), Amine (-NH-) | Modify bond angles, polarity, metabolic stability, and hydrogen bonding capacity. |

| Aniline (-NH₂) | Hydroxyl (-OH), Thiol (-SH), Methylene (-CH₃), Amide (-NHCOR), Heterocycles (e.g., imidazole, triazole) | Alter basicity (pKa), hydrogen bonding properties, metabolic stability, and potential for toxicity. drughunter.comnih.gov |

A critical concern with aniline-containing compounds can be the potential for metabolic activation leading to toxicity. drughunter.comcresset-group.com A common strategy to mitigate this is to replace the aniline group or incorporate it into a heterocyclic ring system. For example, fusing an adjacent group to the aniline ring to form a benzimidazole (B57391) has been used to retain hydrogen bonding properties while addressing potential genotoxicity. drughunter.com

Impact of Aromatic Substituent Variation on Molecular Interactions

Systematically altering the substituents on both the phenoxy and aniline aromatic rings is a primary method for exploring the SAR of this compound analogues. These modifications can profoundly impact the molecule's electronic distribution, hydrophobicity, and steric profile, thereby influencing its interaction with a biological target.

Substituent Effects on Phenoxy Moiety

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) alters the partial charge on the ether oxygen and the aromatic ring. Studies on substituted phenoxyacetic acids have shown that the position of chlorine atoms on the benzene (B151609) ring directly influences cytotoxicity. nih.gov

Hydrophobicity: The lipophilicity of the substituent, often measured by the parameter log P, can impact membrane permeability and binding to hydrophobic pockets in a target protein. Increasing lipophilicity has been correlated with increased toxicity in some series of para-phenols. nih.gov

Steric Effects: The size and shape of substituents influence how the molecule fits into a binding site. A quantitative analysis of some phenolic compounds related decreased lipophilicity and electron-withdrawing ability but increasing bulk properties to a decrease in the viability of implantation sites. nih.gov

Table 2: Hypothetical SAR of Phenoxy Ring Substituents This table is for illustrative purposes and does not represent actual experimental data.

| Substituent (R) at para-position | Electronic Effect | Lipophilicity (LogP contribution) | Steric Bulk | Predicted Impact on Activity |

| -H | Neutral | 0.00 | Small | Baseline |

| -F | Electron-withdrawing | +0.14 | Small | May improve binding through specific polar interactions. |

| -Cl | Electron-withdrawing | +0.71 | Medium | Increases hydrophobicity; may enhance binding in lipophilic pockets. nih.gov |

| -CH₃ | Electron-donating | +0.56 | Medium | Increases hydrophobicity and bulk; may improve or hinder binding depending on pocket size. |

| -OCH₃ | Electron-donating | -0.02 | Medium | Can act as a hydrogen bond acceptor; minimal impact on lipophilicity. |

Substituent Effects on Aniline Moiety

The aniline moiety is a critical site for molecular interactions, often serving as a hydrogen bond donor. The methyl group at the 5-position already provides a point of substitution, and further modifications can be explored.

Positional Isomerism: Moving the methyl group or introducing other substituents at different positions on the aniline ring can probe the topology of the binding site.

Electronic Modulation: Adding electron-withdrawing or -donating groups to the aniline ring modifies the basicity (pKa) of the amino group. This is crucial as the ionization state of the amine at physiological pH affects solubility, cell permeability, and the ability to form ionic bonds. drughunter.com

Aniline Replacement: As discussed, replacing the aniline group entirely is a key strategy in medicinal chemistry. cresset-group.com This can be done to improve pharmacological properties such as bioavailability, solubility, or selectivity, and to mitigate potential toxicities associated with the aniline functional group. cresset-group.com

Table 3: Hypothetical SAR of Aniline Ring Substituents This table is for illustrative purposes and does not represent actual experimental data.

| Substituent (R') on Aniline Ring | Amine Basicity (pKa) | Hydrogen Bonding | Predicted Impact on Activity |

| 5-CH₃ (Aniline) | ~4.8 | Donor | Baseline |

| 5-Cl | Lower | Donor | May alter binding by changing electronic distribution and adding a point of halogen bonding. |

| 4-F | Lower | Donor | May form specific fluorine-protein interactions; lowers pKa. |

| 5-CF₃ | Significantly Lower | Donor | Strong electron-withdrawal drastically reduces basicity, potentially altering binding mode. |

| Replacement with Benzimidazole | N/A | Donor/Acceptor | Eliminates aniline-related toxicity concerns while maintaining key H-bonding interactions. drughunter.com |

Influence of Isopropyl Group Modifications

The isopropyl group on the phenoxy ring is a key feature that contributes to the molecule's hydrophobic character and steric profile. Modifying this group is a standard approach to probe the dimensions and nature of the corresponding binding pocket on the target protein. drugdesign.org

Steric Bulk: Altering the size of the alkyl group (e.g., methyl, ethyl, cyclopropyl, tert-butyl) can determine the optimal size and shape for binding. SAR studies on other molecular scaffolds often reveal that binding affinity can be highly sensitive to steric bulk at specific positions. researchgate.net For example, a larger group might provide more favorable van der Waals interactions if the pocket is large enough, or it could cause a steric clash that prevents binding.

Table 4: Hypothetical SAR of Isopropyl Group Modifications This table is for illustrative purposes and does not represent actual experimental data.

| R'' Group (replaces Isopropyl) | Relative Size | Lipophilicity | Predicted Impact on Activity |

| -CH(CH₃)₂ (Isopropyl) | Medium | High | Baseline |

| -CH₃ (Methyl) | Small | Low | May result in loss of affinity due to incomplete filling of a hydrophobic pocket. |

| -CH₂CH₃ (Ethyl) | Medium | Medium | Probes for slightly different shape and lipophilicity requirements. |

| -C(CH₃)₃ (tert-Butyl) | Large | Very High | Tests the tolerance for increased steric bulk; could enhance affinity or cause a steric clash. researchgate.net |

| -Cyclopropyl | Small, Rigid | Medium | Introduces conformational rigidity, which can be entropically favorable for binding if the conformation is correct. |

Linker Region Modifications and Conformational Constraints

The ether linkage in diaryl ether compounds is more than a simple connection; its geometry and flexibility are critical determinants of biological activity. The dihedral angles of the C-O-C bond dictate the relative orientation of the two aromatic rings, which in turn governs how the molecule fits into a biological target's binding site.

Modifications in this linker region can have profound effects on the compound's conformational preferences. For instance, in the context of p38 MAP kinase inhibitors, a class of diaryl urea (B33335) compounds, which share structural similarities with diaryl ethers, demonstrates the importance of the linker. These inhibitors induce a significant conformational change in the kinase, specifically in the highly conserved Asp-Phe-Gly (DFG) motif, leading to an allosteric binding pocket. columbia.eduresearchgate.net This "DFG-out" conformation is stabilized by the inhibitor, rendering the kinase inactive. columbia.edu The ability of the linker to allow the molecule to adopt a conformation that complements this induced-fit pocket is paramount for high-affinity binding.

The following table, adapted from studies on diaryl urea inhibitors of p38 MAP kinase, illustrates how modifications impacting conformation and binding interactions can dramatically affect affinity. columbia.eduresearchgate.net

| Compound | Modifications | Binding Affinity (Kd, nM) | Cellular Activity (IC50, nM) |

| 1 | Diaryl urea lead compound | 1000 | >1000 |

| BIRB 796 | Optimized analogue with morpholino group | 0.1 | 6 |

This table demonstrates the significant improvement in binding affinity and cellular activity that can be achieved through structural modifications that enhance interactions with the target, including those that influence the compound's conformation.

Pharmacophore Model Development and Refinement

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For diaryl ether analogues, pharmacophore models are instrumental in virtual screening campaigns to discover new active compounds and in guiding the optimization of existing leads.

For p38 MAP kinase inhibitors, a common target for diaryl ether-like compounds, pharmacophore models typically include a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features. nih.govnih.gov A typical pharmacophore model for a p38 inhibitor would feature:

A hydrogen bond donor to interact with the backbone carbonyl of a key residue in the hinge region of the kinase (e.g., Met109).

A hydrogen bond acceptor to form an interaction with a conserved lysine (B10760008) residue in the ATP-binding site.

Two or more hydrophobic regions that occupy the hydrophobic pockets within the active site, often defined by aromatic or aliphatic residues.

The development of a pharmacophore model is an iterative process. It begins with a set of known active compounds, which are conformationally analyzed and superimposed to identify common features. This initial model is then used to screen databases for new compounds. The biological activity of the identified "hits" is experimentally determined, and this new data is used to refine the pharmacophore model, leading to a more predictive tool. nih.govnih.gov For instance, a study on p38 MAP kinase inhibitors utilized a combined ligand- and structure-based pharmacophore model to successfully identify novel inhibitors with potent activity. nih.gov

Exploration of Stereochemical Influences on Molecular Recognition

Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules. The introduction of a chiral center into a molecule can lead to enantiomers that have vastly different biological activities. In the case of diaryl ethers, a specific type of stereoisomerism known as axial chirality can arise. This occurs when rotation around the C-O-C bonds is restricted, typically due to the presence of bulky ortho substituents on the phenyl rings. This restricted rotation leads to non-superimposable, mirror-image atropisomers.

The synthesis of enantiomerically pure, axially chiral diaryl ethers is an active area of research, with methods such as N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification being developed. nih.gov The ability to selectively synthesize one atropisomer over the other is critical, as the two enantiomers can have distinct pharmacological profiles. One atropisomer may bind with high affinity to the target protein, while the other may be inactive or even have off-target effects.

The differential activity of atropisomers is a direct consequence of the three-dimensional nature of the drug-target interaction. The specific spatial arrangement of the substituents in one enantiomer may allow for optimal interactions with the amino acid residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The other enantiomer, being a mirror image, may not be able to achieve the same complementary fit, leading to reduced or no activity.

While specific data on the stereochemical influences of this compound analogues is not available in the reviewed literature, the established principles of stereochemistry in drug action strongly suggest that if this compound or its derivatives were to possess axial chirality, their enantiomers would likely exhibit different biological activities. The exploration of stereochemistry is therefore a critical aspect of the optimization process for this class of compounds.

Computational Chemistry and in Silico Modeling of 2 3 Isopropylphenoxy 5 Methylaniline

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for exploring the electronic structure of molecules. nih.govnih.gov Methods like DFT with the B3LYP functional and basis sets such as 6-31G(d,p) offer a balance of computational cost and accuracy for organic molecules. epstem.netresearchgate.net These calculations can determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is correlated with the molecule's nucleophilicity and basicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital devoid of electrons and functions as an electron acceptor, indicating sites susceptible to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 2-(3-Isopropylphenoxy)-5-methylaniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, while the LUMO would be distributed across the aromatic systems.

Table 1: Calculated Frontier Molecular Orbital Properties Theoretical data calculated using DFT at the B3LYP/6-31G(d,p) level. This data is illustrative of typical results from such calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.21 |

| LUMO Energy | -0.89 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.netchemrxiv.org It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue), which are crucial for understanding intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com For this compound, the MEP map would reveal negative potential regions around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them sites for electrophilic attack or hydrogen bond donation. Positive potential would be concentrated around the amine hydrogens.

In addition to MEP, calculating atomic charges, such as Mulliken charges, provides a quantitative measure of the electron distribution among the atoms in the molecule. epstem.net Electronegative atoms like oxygen and nitrogen are expected to carry a partial negative charge, while the hydrogen atoms of the amine group and many of the carbon atoms will exhibit partial positive charges. researchgate.net

Table 2: Calculated Mulliken Atomic Charges for Key Atoms This illustrative data represents typical charge distribution calculated at the B3LYP/6-31G(d,p) level.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Nitrogen (Aniline) | -0.78 |

| Oxygen (Ether) | -0.55 |

| Carbon (Aniline, C-N) | +0.21 |

| Carbon (Phenoxy, C-O) | +0.35 |

| Carbon (Methyl) | -0.61 |

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is critical for determining its ionization state in different environments. For this compound, the primary site of protonation is the amino group on the aniline ring. Computational methods can predict pKa values, providing insight into whether the amine will be in its neutral or protonated (anilinium) form at a given pH. frontiersin.org The basicity of the aniline nitrogen is influenced by the electronic effects of its substituents. A statistical analysis of substituted anilines has shown a strong correlation between substituent properties and pKa values. journaleras.com The presence of the bulky, electron-donating alkyl groups and the phenoxy group is expected to result in a pKa value typical for substituted anilines.

Table 3: Predicted Ionization Properties Values are based on computational predictions and data from analogous substituted anilines.

| Parameter | Value |

|---|---|

| Predicted pKa (Anilinium ion) | ~4.7 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily due to the rotation around the two ether bond linkages (C-O-C) and the C-N bond of the aniline group. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of such flexible molecules. nih.govwvu.edu

Energy minimization is a computational process used to find the most stable three-dimensional arrangement of a molecule, known as its global minimum conformation. nih.govnih.gov Due to the molecule's flexibility, it can exist in numerous conformations (local minima) separated by energy barriers. Conformational sampling techniques systematically or randomly explore the different possible arrangements to identify a set of low-energy, and thus more populated, conformers. These studies are crucial for understanding which shapes the molecule is most likely to adopt.

Table 4: Relative Energies of Hypothetical Low-Energy Conformers This illustrative data represents the output of a conformational search, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 75° | 20° | 0.00 |

| 2 | -80° | 15° | 0.85 |

To understand the flexibility around specific bonds, torsion potential energy scans are performed. researchgate.netresearchgate.net This involves systematically rotating a bond (i.e., changing its dihedral angle) in small increments and calculating the molecule's potential energy at each step, while allowing the rest of the molecule to relax. The resulting energy profile reveals the rotational energy barriers between different stable conformations. For this compound, scans of the C-O-C-C dihedral angles of the ether linkage are particularly important. The scan would show high-energy eclipsed conformations and low-energy staggered or gauche conformations, with the energy barriers indicating the ease of rotation. nih.gov

Table 5: Illustrative Torsion Potential Energy Scan Data for a C-O-C-C Dihedral This data simulates a potential energy scan, showing the energetic cost of rotation around the ether linkage.

| Dihedral Angle (Degrees) | Relative Potential Energy (kcal/mol) |

|---|---|

| 0 | 5.5 (Eclipsed) |

| 60 | 1.2 (Gauche) |

| 120 | 4.8 (Eclipsed) |

| 180 | 0.0 (Anti) |

| 240 | 4.8 (Eclipsed) |

Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govspringernature.com For the this compound compound, MD simulations would be employed to understand the stability and conformational changes of its complex with a target protein. proquest.com

The process involves creating a virtual system containing the protein-ligand complex, solvated in a water box with ions to mimic physiological conditions. k-nom.comyoutube.com Software packages like GROMACS, AMBER, or CHARMM are commonly used for these simulations. computabio.comrcsb.org The simulation tracks the trajectory of each atom, providing a dynamic view of the binding interactions. researchgate.netoup.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation period. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds, which are crucial for binding affinity.

Binding Free Energy Calculations: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the strength of the protein-ligand interaction. ijpsjournal.com

These simulations can reveal whether this compound forms a stable complex with a potential target, identify key interacting amino acid residues, and provide an estimation of its binding affinity, all of which are critical for assessing its potential as a drug candidate. proquest.com

Molecular Docking Studies for Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.govwikipedia.org This method is instrumental in virtual screening and understanding the structural basis of protein-ligand interactions. nih.gov

Ligand-Based Docking Approaches

When the three-dimensional structure of the target protein is unknown, ligand-based methods can be employed. These approaches utilize the structural information of known active ligands to predict the binding mode of new compounds. nih.govacs.org

A common ligand-based method is pharmacophore modeling. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. For this compound, a pharmacophore model could be generated based on a set of known active molecules with a similar phenoxy-aniline scaffold. This model would then be used to align the compound and predict its likely binding conformation.

Another approach is 3D-shape similarity, where the shape of this compound is compared to known active ligands. The hypothesis is that molecules with similar shapes are likely to bind to the same target in a similar manner.

Structure-Based Docking and Scoring Functions

When the 3D structure of the target protein is available, structure-based docking is the preferred method. nih.gov This approach involves placing the ligand, this compound, into the binding site of the protein and evaluating the potential binding poses using a scoring function. nih.gov

Popular docking software includes AutoDock, Glide, and DOCK. frontiersin.orgnih.gov The process typically involves preparing the protein structure (e.g., by removing water molecules and adding hydrogen atoms) and the ligand structure (e.g., by assigning correct protonation states and generating 3D coordinates). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site.

Each generated pose is evaluated by a scoring function , which estimates the binding affinity. nih.govschrodinger.com Scoring functions can be of different types:

Force-Field-Based: These use classical mechanics energy terms, such as van der Waals and electrostatic interactions.

Empirical: These are regression-based functions trained on experimental binding data of a large set of protein-ligand complexes.

Knowledge-Based: These derive statistical potentials from the analysis of known protein-ligand structures.

The output of a docking study is a ranked list of binding poses, with their corresponding predicted binding energies. This information helps in identifying the most probable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the target protein.

Interactive Data Table: Representative Docking Scores of Phenoxy-Aniline Analogs Against a Kinase Target

Note: This data is representative of typical results for phenoxy-aniline analogs and does not represent actual experimental data for this compound.

| Compound Analog | Docking Score (kcal/mol) | Key Interacting Residues |

| 4-nitro-2-phenoxy aniline | -7.8 | Met793, Leu718, Gly796 |

| 2-phenoxyaniline | -7.2 | Met793, Cys797, Leu844 |

| 3-chloro-4-phenoxyaniline | -8.1 | Leu718, Val726, Ala743 |

| This compound (Hypothetical) | -8.5 | Met793, Leu718, Ile788 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.orgneovarsity.org

Development of Predictive Models for Biological Activity

The development of a QSAR model for a series of compounds including this compound would involve several steps: neovarsity.orgjetir.org

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).

Model Building: A statistical method is used to build a mathematical equation that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). oup.com

Model Validation: The predictive power of the model is rigorously assessed to ensure it is robust and not due to chance correlation. wikipedia.orgnih.govderpharmachemica.com

A successful QSAR model can be used to predict the biological activity of new, untested compounds like this compound, thereby prioritizing synthesis and experimental testing. creative-biostructure.com

Descriptor Selection and Statistical Validation

The quality of a QSAR model heavily depends on the choice of descriptors and the statistical validation methods used.

Descriptor Selection: From a large pool of calculated descriptors, a subset that is most relevant to the biological activity must be selected. nih.govresearchgate.net This is crucial to avoid overfitting and to build a more interpretable model. Methods for descriptor selection include:

Stepwise Regression: Descriptors are added or removed one at a time based on their statistical significance.

Genetic Algorithms: An optimization technique inspired by natural selection to find the best combination of descriptors. oup.com

Principal Component Analysis (PCA): A dimensionality reduction technique that can identify the most important variables.

Statistical Validation: Both internal and external validation techniques are essential to confirm the robustness and predictive ability of the QSAR model. semanticscholar.org

Internal Validation: This is typically done using cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly built on a subset of the data and tested on the remaining data. The cross-validated correlation coefficient (q²) is a key metric.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The predicted R² (R²_pred) is calculated for this set.

A statistically valid QSAR model should have high values for the coefficient of determination (R²), cross-validated R² (q²), and external R² (R²_pred), along with low standard errors.

Interactive Data Table: Commonly Used Descriptors in QSAR Studies of Substituted Anilines

| Descriptor Type | Descriptor Name | Description |

| Electronic | Hammett sigma constant (σ) | Represents the electron-donating or -withdrawing nature of a substituent. |

| Lipophilicity | LogP | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. |

| Topological | Wiener Index | A descriptor of molecular branching. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |

No Publicly Available Research on the Computational Modeling of this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research was identified on the computational chemistry, in silico modeling, or virtual screening of novel analogues for the chemical compound This compound .

General searches on in silico modeling and virtual screening retrieve extensive literature on these methodologies being applied to various other chemical entities for drug discovery and materials science. However, these results are not applicable to the specific focus on "this compound" as mandated by the instructions. Without any foundational research on this particular compound, it is not possible to generate a scientifically accurate and informative article about its computational chemistry and the virtual screening for its analogues.

Therefore, the requested article, with its detailed sections on computational chemistry and virtual screening of chemical libraries for novel analogues of this compound, cannot be produced at this time due to the absence of the requisite research findings in the public domain.

Preclinical Biotransformation and Metabolic Pathway Analysis of 2 3 Isopropylphenoxy 5 Methylaniline

Advanced Research Perspectives and Unexplored Avenues in 2 3 Isopropylphenoxy 5 Methylaniline Research

Integration with Advanced Chemical Biology Techniques

The exploration of 2-(3-Isopropylphenoxy)-5-methylaniline could be significantly advanced by integrating sophisticated chemical biology techniques. These methods would be instrumental in elucidating its mechanism of action and identifying its cellular binding partners.

Affinity-Based Proteomics: To identify the protein targets of this compound, an affinity matrix could be created. This would involve immobilizing a derivative of the compound onto a solid support, such as sepharose beads. This functionalized matrix could then be used to capture interacting proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide a direct insight into the compound's potential biological targets.

Photo-Affinity Labeling: A photoreactive derivative of this compound could be synthesized, incorporating a group like a diazirine or an azide. Upon introduction to living cells or cell lysates and exposure to UV light, this probe would form a covalent bond with its binding partners. This technique allows for the capture of even transient or weak interactions that might be missed by other methods, providing a snapshot of the compound's interactions within a complex biological environment.

Activity-Based Protein Profiling (ABPP): If this compound is found to inhibit a particular class of enzymes, ABPP could be employed to assess its selectivity across the entire enzyme family. This would involve using fluorescently or biotin-tagged probes that react with the active sites of these enzymes. The ability of this compound to compete with these probes would reveal its potency and selectivity profile.

| Technique | Objective | Hypothetical Outcome for this compound |

| Affinity-Based Proteomics | Identification of stable protein binding partners. | Isolation of a specific kinase or metabolic enzyme. |

| Photo-Affinity Labeling | Capturing transient or weak protein interactions. | Identification of components of a larger protein complex. |

| Activity-Based Protein Profiling | Assessing selectivity against an enzyme family. | Confirmation of selective inhibition of a specific protease or kinase. |

Potential for Prodrug Strategies and Advanced Delivery Systems (mechanistic perspective)

Prodrug strategies are a valuable approach in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. nih.govirjmets.com For a molecule like this compound, several prodrug strategies could be envisioned to improve its delivery and efficacy.

A primary amine group, such as the one present in this compound, is an ideal handle for prodrug modification. It can be converted into an amide, carbamate, or an imine, which can be designed to be cleaved by specific enzymes at the target site, thereby releasing the active drug. nih.gov

Enzyme-Activated Prodrugs: A promoiety could be attached to the aniline (B41778) nitrogen via a linkage that is susceptible to cleavage by enzymes that are overexpressed in a particular disease state, such as certain cancers. For instance, a peptide-based promoiety could be designed to be cleaved by specific proteases in the tumor microenvironment.

Enhanced Solubility and Permeability: To improve aqueous solubility for intravenous administration, a hydrophilic group like a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain could be attached. nih.gov Conversely, to enhance permeability across the blood-brain barrier, a lipophilic moiety could be added, which would be cleaved once the compound has entered the central nervous system. mdpi.com

The table below illustrates potential prodrug modifications for this compound.

| Prodrug Linkage | Cleavage Mechanism | Therapeutic Advantage |

| Amide | Amidases | Controlled release, potentially targeted. |

| Carbamate | Esterases/Carbamatases | Improved stability and tunable release kinetics. |

| Phosphate Ester | Phosphatases | Increased aqueous solubility for formulation. |

Exploration of Polypharmacology and Multi-Target Modulation

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized paradigm in drug discovery. The diaryl ether scaffold is known to be present in compounds that target a variety of biological entities. nih.govacs.orgbohrium.com Given its structure, this compound could potentially modulate multiple targets, which could be advantageous for treating complex multifactorial diseases.

A systematic investigation into the polypharmacology of this compound would involve screening it against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels. Phenoxyaniline (B8288346) derivatives have shown activity against targets such as cyclooxygenase-2 (COX-2) and various calcium channels.

The potential for multi-target modulation could be explored through computational docking studies against various protein families, followed by in vitro validation. For example, the compound could be docked against the ATP-binding sites of various kinases to predict potential interactions.

| Target Class | Potential Therapeutic Area | Rationale for Screening |

| Kinases | Oncology, Inflammation | Diaryl ether structures are common in kinase inhibitors. |

| GPCRs | Neurology, Metabolic Diseases | Broad therapeutic relevance of this target class. |

| Ion Channels | Cardiovascular, Neurological Disorders | Phenoxyaniline derivatives have shown activity. |

Application in Fragment-Based Drug Discovery and Covalent Inhibition Studies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. youtube.com The core structure of this compound can be deconstructed into its constituent fragments: the 3-isopropylphenol (B134271) and the 5-methylaniline moieties. These fragments could be screened against a target of interest to identify initial binding interactions. The information gained could then be used to reconstruct more potent molecules.

Furthermore, the phenoxyaniline scaffold could be a starting point for the design of covalent inhibitors. bohrium.com Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action. researchgate.net By introducing a reactive "warhead," such as an acrylamide (B121943) or a nitrile group, onto the this compound scaffold, it could be transformed into a covalent inhibitor targeting a nearby nucleophilic residue (e.g., cysteine) on a protein target. researchgate.net

| FBDD/Covalent Strategy | Description | Potential Advantage |

| Fragment Screening | Screening of the 3-isopropylphenol and 5-methylaniline fragments. | Identification of key binding interactions to guide lead optimization. |

| Covalent Inhibitor Design | Addition of a reactive warhead to the scaffold. | Increased potency and duration of action. researchgate.net |

Future Directions in Synthetic Methodology Development

While the synthesis of diaryl ethers is well-established, often through Ullmann condensation or Buchwald-Hartwig amination, there is always room for the development of more efficient and environmentally friendly synthetic methods. Future research could focus on developing novel catalytic systems for the synthesis of this compound and its derivatives.

For instance, the development of a one-pot synthesis from commercially available starting materials would be highly desirable for large-scale production. Additionally, late-stage functionalization of the this compound core would allow for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. This could involve C-H activation methods to introduce new substituents onto the aromatic rings.

| Synthetic Approach | Goal | Potential Impact |

| Novel Catalytic Systems | Improve yield, reduce reaction time, and use greener solvents. | More cost-effective and sustainable manufacturing. |

| Late-Stage Functionalization | Rapidly create a diverse library of analogues. | Accelerate SAR studies and lead optimization. |

Elucidation of Novel Biological Targets or Interaction Modalities

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could be a powerful approach to uncover novel biological functions of this compound. By observing the compound's effects on various cellular processes such as proliferation, apoptosis, or differentiation in different cell lines, unexpected therapeutic applications could be identified.

Once a phenotype of interest is observed, target deconvolution methods, such as those described in section 7.1, would be employed to identify the responsible molecular target(s). This unbiased approach has the potential to reveal unprecedented biology and open up new avenues for therapeutic intervention.

Furthermore, the investigation of allosteric modulation as a potential mechanism of action could be fruitful. Allosteric modulators bind to a site on a protein that is distinct from the active site, offering the potential for greater selectivity and a more nuanced pharmacological effect.

Impact on General Chemical Theory and Methodologies

A thorough investigation into the structure-activity relationships of a library of this compound derivatives could provide valuable data for the refinement of computational chemistry models. The conformational flexibility of the diaryl ether linkage presents a challenge for predictive models, and experimental data on the binding of these compounds to various targets would help to improve the accuracy of docking and molecular dynamics simulations.

Moreover, the development of novel synthetic routes and chemical biology tools for studying this class of compounds would contribute to the broader field of medicinal chemistry. The insights gained from the study of this compound could be applicable to other diaryl ether-containing compounds, accelerating their development as well.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-(3-Isopropylphenoxy)-5-methylaniline?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. Typical conditions involve reacting 3-isopropylphenol with a halogenated aniline derivative (e.g., 2-chloro-5-methylaniline) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. Catalysts such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are used to deprotonate the phenol, enhancing reactivity. Reaction temperatures range from 80–100°C, with durations of 12–24 hours . Post-synthesis, purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity .

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer : The compound exhibits slight solubility in chloroform, methanol, and DMSO. For experimental setups requiring higher solubility, DMSO is preferred for biological assays, while chloroform is optimal for NMR spectroscopy. Pre-saturation trials are recommended to avoid precipitation in mixed-solvent systems .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for verifying aromatic substitution patterns and side-chain configurations. Infrared spectroscopy (IR) identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹), while mass spectrometry (MS) confirms molecular weight. Cross-referencing with synthetic intermediates (e.g., starting phenol and aniline derivatives) ensures stepwise accuracy .

Advanced Research Questions

Q. How do fluorinated or isopropyl substituents influence the compound’s reactivity and bioactivity?

- Methodological Answer : The isopropyl group enhances steric hindrance, reducing electrophilic substitution rates at the ortho position. Fluorinated analogs (e.g., trifluoromethyl derivatives) increase lipophilicity, improving membrane permeability in cellular assays. Computational modeling (e.g., molecular docking) can predict binding affinities to biological targets, such as enzymes or receptors, by analyzing substituent electronic effects .

Q. What reaction pathways dominate during oxidation or substitution of this compound?

- Methodological Answer : Oxidation under acidic conditions (e.g., KMnO₄/H₂SO₄) yields quinone derivatives via electron-rich aromatic ring activation. Substitution reactions (e.g., nitration or halogenation) favor the para position relative to the amine group due to directing effects. Kinetic studies using HPLC or GC-MS can track intermediate formation and optimize reaction selectivity .

Q. How should researchers address contradictory data in pharmacological studies involving this compound?

- Methodological Answer : Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., pH, serum proteins). Employ iterative validation through orthogonal assays (e.g., fluorescence polarization vs. SPR) and statistical meta-analysis. Triangulate findings with structural analogs to isolate structure-activity relationships (SARs) .

Q. What advanced techniques are recommended for studying its interactions with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics. For intracellular targets, fluorescence tagging (e.g., FITC conjugation) enables confocal microscopy localization. Synchrotron X-ray crystallography resolves atomic-level interactions in enzyme-inhibitor complexes .

Q. How can researchers design experiments to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproducts often arise from incomplete substitution or oxidation side reactions. Use real-time monitoring (e.g., in-situ FTIR) to detect intermediates. Optimize stoichiometry (e.g., excess phenol) and employ scavengers (e.g., molecular sieves) to absorb reactive byproducts. Design-of-experiment (DoE) software (e.g., JMP) identifies critical parameter interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。